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Compound of Interest

Compound Name: PKH 67

Cat. No.: B15556986 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive guidance on the use of PKH67, a green fluorescent cell

linker dye. It addresses common questions and troubleshooting scenarios, with a particular

focus on the critical differences between staining live and fixed cells.

Frequently Asked Questions (FAQs)
Q1: Can I use PKH67 to stain cells that have already been fixed?

A1: The established and recommended protocol for PKH67 is for the staining of live cells. The

dye's mechanism relies on the stable incorporation of its long aliphatic tails into the lipid regions

of an intact and fluid cell membrane.[1] Fixation, particularly with organic solvents, can

compromise membrane integrity and extract lipids, which would likely interfere with efficient

and stable PKH67 staining.[2][3] While there is no standard protocol for staining pre-fixed cells,

cells stained with PKH67 can be fixed after the staining procedure.

Q2: What is the recommended fixative to use after PKH67 staining?

A2: For subsequent analysis such as immunofluorescence or flow cytometry, cells stained with

PKH67 can be fixed using 1-2% neutral buffered formaldehyde or 2% paraformaldehyde for

approximately 15 minutes.[2][3][4] It is crucial to avoid using organic solvents like methanol for

fixation, as they will extract the lipophilic dye from the cell membrane.[2][3]

Q3: How stable is the PKH67 fluorescence after fixation?
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A3: Following fixation with formaldehyde, the fluorescence intensity of PKH67 is reported to be

stable for at least 3 weeks when samples are protected from light.

Q4: What are the excitation and emission maxima for PKH67?

A4: PKH67 is a green fluorescent dye with a maximum excitation wavelength of 490 nm and a

maximum emission wavelength of 502 nm.[2][5]

Q5: Is PKH67 toxic to cells?

A5: PKH and CellVue™ fluorescent cell linker kits are designed for the fluorescent labeling of

live cells over an extended period with no apparent toxic effects.[4] However, over-labeling of

cells by using too high a dye concentration can lead to a loss of membrane integrity and

reduced cell recovery.[2][3]

Troubleshooting Guide
Even with established protocols, challenges can arise during the staining procedure. This guide

addresses common issues and provides potential solutions.
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Problem Potential Cause
Recommended

Solution
References

Low Staining Intensity
Serum was present

during labeling.

Wash cells with

serum-free medium

before resuspending

in Diluent C.

Cell concentration

was too high for the

amount of dye used.

Reduce the cell

concentration or

increase the dye

concentration.

Dye aggregated

before adding to cells.

Prepare the 2x dye

working stock

immediately before

use.

Salt content of the

labeling solution was

too high.

Aspirate as much

supernatant as

possible from the

washed cell pellet

before resuspending

in Diluent C.

Heterogeneous

(uneven) Staining

Adherent cells were

not completely

dispersed.

Use enzymatic (e.g.,

trypsin) or mechanical

methods to create a

single-cell

suspension.

Dye was added

directly to the cell

pellet.

Always add the cell

suspension to the dye

solution, not the other

way around.
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Inefficient mixing of

cells and dye.

Use a pipette for rapid

addition and mixing;

avoid slower methods

like serological

pipettes or vortexing.

[6]

High Cell Death/Low

Viability

Dye concentration

was too high.

Reduce the dye

concentration to avoid

over-labeling.

Cells were exposed to

the dye for too long.

Limit the staining time

to 1-5 minutes before

stopping the reaction

with serum or protein.

Cells were left in

Diluent C for an

extended period.

Minimize the time

cells are in Diluent C

as it lacks physiologic

salts.

[6]

Cell Clumping
Poor cell viability in

the initial sample.

Consider using DNase

to treat the cell

suspension before

staining.

Incomplete dispersion

of adherent cells.

Ensure a single-cell

suspension is

achieved before

staining.

Experimental Protocols
Protocol 1: General Membrane Labeling of Live Cells
with PKH67
This protocol is a standard procedure for labeling a single-cell suspension.

Materials:
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PKH67 Fluorescent Cell Linker Kit (includes PKH67 dye in ethanol and Diluent C)

Complete cell culture medium (with serum)

Serum-free cell culture medium

Polypropylene conical tubes

Centrifuge

Procedure:

Cell Preparation:

Start with a single-cell suspension of 2 x 10⁷ cells in a polypropylene conical tube.

Wash the cells once with serum-free medium to remove any residual serum proteins.

Centrifuge the cells at 400 x g for 5 minutes to form a loose pellet.

Carefully aspirate the supernatant, leaving no more than 25 µL.

Staining Solution Preparation (Perform immediately before use):

Prepare a 2x cell suspension by resuspending the cell pellet in 250 µL of Diluent C.

Pipette gently to ensure complete dispersion.

In a separate polypropylene tube, prepare a 2x dye solution by adding 1 µL of the PKH67

ethanolic dye solution to 250 µL of Diluent C and mix well. This creates a 4 µM solution.

Staining:

Rapidly add the 250 µL of 2x cell suspension to the 250 µL of 2x dye solution.

Immediately and thoroughly mix the sample by pipetting. The final concentrations will be 1

x 10⁷ cells/mL and 2 µM PKH67.

Incubate the cell/dye mixture for 1 to 5 minutes at room temperature.
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Stopping the Reaction:

Stop the staining process by adding 500 µL of serum (e.g., FBS) or a 1% BSA solution and

incubate for 1 minute. This binds the excess unbound dye.

Washing:

Dilute the sample with an equal volume of complete medium.

Centrifuge the cells at 400 x g for 10 minutes.

Carefully remove the supernatant and resuspend the cell pellet in 10 mL of complete

medium.

Transfer the suspension to a fresh sterile polypropylene tube and wash the cell pellet two

more times with 10 mL of complete medium each time to ensure complete removal of

unbound dye.

Final Resuspension:

After the final wash, resuspend the cell pellet in an appropriate volume of complete

medium for your downstream application.

Protocol 2: Fixation of PKH67-Stained Cells
Materials:

PKH67-stained cells (from Protocol 1)

Phosphate-Buffered Saline (PBS)

1-2% Neutral Buffered Formaldehyde or 2% Paraformaldehyde in PBS

Centrifuge

Procedure:

Washing:
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Wash the PKH67-stained cells once with PBS.

Centrifuge and discard the supernatant.

Fixation:

Resuspend the cell pellet in the desired volume of 1-2% formaldehyde or 2%

paraformaldehyde solution.

Incubate for 15 minutes at room temperature.

Final Washing:

Wash the fixed cells two to three times with PBS to remove the fixative.

Resuspend the cells in the appropriate buffer for your analysis (e.g., flow cytometry

staining buffer, PBS for microscopy).

Visualized Workflows and Logic
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Cell Preparation

Staining

Stopping & Washing

Optional Fixation

Start with single-cell suspension

Wash with serum-free medium

Centrifuge and aspirate supernatant

Prepare 2x Cell Suspension in Diluent C

Rapidly mix Cell and Dye solutions

Prepare 2x Dye Solution in Diluent C

Incubate for 1-5 minutes

Stop reaction with serum/BSA

Wash cells 3x with complete medium

Resuspend for analysis

Fix with 1-2% Formaldehyde

Optional

Wash with PBS

Click to download full resolution via product page

Caption: Workflow for PKH67 staining of live cells followed by optional fixation.
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Low Intensity Uneven Staining High Cell Death

Staining Issue Observed

Serum present during staining? Cells clumped? Dye concentration too high?

Wash cells serum-free

Suboptimal cell/dye ratio?

Adjust concentrations Ensure single-cell suspension

Improper mixing?

Rapidly pipette to mix Reduce dye concentration

Staining time too long?

Shorten incubation time
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Caption: Troubleshooting logic for common issues encountered during PKH67 staining.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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